molecular formula C9H5BrClNO2 B11846497 7-bromo-6-chloro-1H-indole-2-carboxylic acid

7-bromo-6-chloro-1H-indole-2-carboxylic acid

Cat. No.: B11846497
M. Wt: 274.50 g/mol
InChI Key: SFTAGNGAYSFWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-6-chloro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-6-chloro-1H-indole-2-carboxylic acid typically involves the bromination and chlorination of indole-2-carboxylic acid. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and pH conditions to ensure selective substitution at the 7 and 6 positions, respectively .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors and continuous flow systems to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-bromo-6-chloro-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

7-bromo-6-chloro-1H-indole-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-bromo-6-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-bromo-6-chloro-1H-indole-2-carboxylic acid include other halogenated indole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H5BrClNO2

Molecular Weight

274.50 g/mol

IUPAC Name

7-bromo-6-chloro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5BrClNO2/c10-7-5(11)2-1-4-3-6(9(13)14)12-8(4)7/h1-3,12H,(H,13,14)

InChI Key

SFTAGNGAYSFWNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=C(N2)C(=O)O)Br)Cl

Origin of Product

United States

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